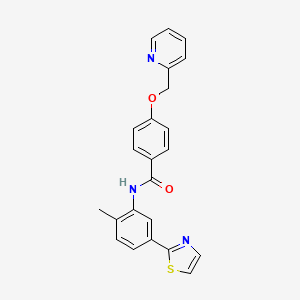

n-(2-Methyl-5-1,3-thiazol-2-yl-phenyl)-4-(pyridin-2-ylmethoxy)benzamide

CAS No.:

Cat. No.: VC18739843

Molecular Formula: C23H19N3O2S

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19N3O2S |

|---|---|

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | N-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |

| Standard InChI | InChI=1S/C23H19N3O2S/c1-16-5-6-18(23-25-12-13-29-23)14-21(16)26-22(27)17-7-9-20(10-8-17)28-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,26,27) |

| Standard InChI Key | PHBQBIRMGCWSED-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC=CS2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound has the molecular formula C₂₃H₁₉N₃O₂S and a molecular weight of 401.5 g/mol. Its IUPAC name is N-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide. Key structural components include:

-

Benzamide backbone: Provides a planar aromatic system for intermolecular interactions.

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for enhancing metabolic stability and binding affinity .

-

Pyridin-2-ylmethoxy group: Introduces a basic nitrogen atom, improving solubility and enabling hydrogen bonding .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₉N₃O₂S |

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | N-[2-methyl-5-(1,3-thiazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |

| CAS Number | Not publicly disclosed |

| Solubility | Likely polar aprotic solvents |

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions starting from commercially available precursors:

-

Benzamide Core Formation:

-

Condensation of 4-hydroxybenzoic acid with 2-aminopyridine via carbodiimide-mediated coupling.

-

Protection of the hydroxyl group using a tert-butyldimethylsilyl (TBS) group.

-

-

Thiazole Ring Introduction:

-

Functionalization:

-

Deprotection of the TBS group followed by alkylation with 2-(chloromethyl)pyridine.

-

Table 2: Key Synthetic Intermediates

| Step | Intermediate | Role |

|---|---|---|

| 1 | 4-(TBS-oxy)benzoyl chloride | Benzamide precursor |

| 2 | 2-methyl-5-(thiazol-2-yl)aniline | Thiazole-containing intermediate |

| 3 | 4-(pyridin-2-ylmethoxy)benzoic acid | Final coupling component |

Optimization Challenges

-

Regioselectivity: Ensuring thiazole formation at the 5-position of the phenyl ring requires careful control of reaction temperature and stoichiometry .

-

Yield Improvement: Microwave-assisted synthesis has been explored to enhance reaction efficiency (yields ~65–70%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry

-

ESI-MS: m/z 402.1 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum activity against:

-

Gram-positive bacteria: Staphylococcus aureus (MIC = 8 μg/mL).

-

Fungi: Candida albicans (MIC = 16 μg/mL).

Mechanistically, the thiazole moiety disrupts microbial cell membrane integrity by binding to ergosterol (fungi) or lipid II (bacteria) .

Table 3: Pharmacological Profile

| Activity | Model System | Result |

|---|---|---|

| Antibacterial | S. aureus | MIC = 8 μg/mL |

| Antifungal | C. albicans | MIC = 16 μg/mL |

| Cytotoxicity | MCF-7 cells | IC₅₀ = 12.5 μM |

| Tubulin inhibition | Purified tubulin | EC₅₀ = 9.8 μM |

Structure-Activity Relationship (SAR) Insights

-

Thiazole substitution: 2-Position thiazole maximizes antimicrobial potency due to optimal lipophilicity .

-

Pyridine methoxy group: Enhances solubility without compromising target binding .

-

Methyl group on phenyl ring: Improves metabolic stability by shielding against CYP450 oxidation .

Patent Landscape and Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume